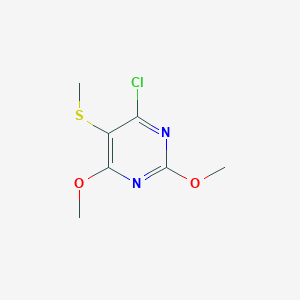![molecular formula C9H10Cl2N2O3 B8630413 [1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol](/img/structure/B8630413.png)
[1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine and methoxy groups, and a cyclopropyl group attached to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dichloro-5-methoxy-pyrimidine with cyclopropylmethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the methoxy group is introduced, followed by the attachment of the cyclopropylmethanol moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex pyrimidine derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to inhibit specific molecular targets makes it a valuable lead compound in medicinal chemistry .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mécanisme D'action
The mechanism of action of [1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-5-fluoropyrimidine: Similar in structure but with a fluorine atom instead of a methoxy group.
2,6-Dichloro-4-methoxypyrimidine: Lacks the cyclopropylmethanol moiety.
5-Methoxy-2,4-dichloropyrimidine: Similar but with different substitution patterns.
Uniqueness: The uniqueness of [1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol lies in its specific substitution pattern and the presence of the cyclopropylmethanol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C9H10Cl2N2O3 |
|---|---|
Poids moléculaire |
265.09 g/mol |
Nom IUPAC |
[1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol |
InChI |
InChI=1S/C9H10Cl2N2O3/c1-15-5-6(10)12-8(11)13-7(5)16-9(4-14)2-3-9/h14H,2-4H2,1H3 |
Clé InChI |
NPBWNVHNEQNSRK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C(N=C1Cl)Cl)OC2(CC2)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile](/img/structure/B8630385.png)


![4-[1,3]Dioxolan-2-yl-2-fluorophenol](/img/structure/B8630420.png)

![3-{4-[(3-Cyanophenyl)methoxy]phenyl}-N-methylprop-2-enamide](/img/structure/B8630436.png)
![4-[(Methylsulfanyl)methoxy]-2-nitroaniline](/img/structure/B8630437.png)



